molecular formula C15H19N3O3 B2790731 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034291-78-4

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2790731
CAS RN: 2034291-78-4
M. Wt: 289.335
InChI Key: JBVQAARQMSSHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, an ethyl group, a tetrahydropyran ring, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve reactions that form the furan, pyrazole, and tetrahydropyran rings, as well as the attachment of the ethyl group and the carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are aromatic, while the tetrahydropyran ring is a saturated six-membered ring with one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various reactions involving the carbonyl group or the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels. Furthermore, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It also inhibits the formation of new blood vessels, which is important for the growth and spread of tumors. Furthermore, it has been shown to improve glucose metabolism and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is its specificity for certain biological pathways. This allows for targeted therapeutic interventions with minimal off-target effects. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans. Additionally, the compound may have limited solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to investigate its safety and efficacy in various disease models. Furthermore, the development of novel drug delivery systems may improve its bioavailability and therapeutic efficacy. Finally, clinical trials are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide involves the reaction of furan-3-yl hydrazine with ethyl 4-hydroxybutanoate in the presence of a catalyst. The resulting product is then reacted with tetrahydro-2H-pyran-4-carboxylic acid to obtain the final compound.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, it has demonstrated efficacy in treating various diseases, including cancer, arthritis, and neurodegenerative disorders.

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-15(12-1-6-20-7-2-12)16-4-5-18-10-14(9-17-18)13-3-8-21-11-13/h3,8-12H,1-2,4-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVQAARQMSSHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.